[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate
Description
The compound [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate is a chromene-based ester featuring a furan-containing amide substituent. The 3-carboxylate group in this compound allows for esterification with diverse substituents, which can modulate physicochemical and biological properties.
Properties
CAS No. |
841282-16-4 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C17H15NO5/c19-16(18-9-14-5-3-7-21-14)11-23-17(20)13-8-12-4-1-2-6-15(12)22-10-13/h1-8H,9-11H2,(H,18,19) |
InChI Key |
GMRXCWILDFTACY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC(=O)NCC3=CC=CO3 |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reaction time, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Hydroxyl derivatives of the chromene moiety.
Substitution: Various substituted amino derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)amino)-2-oxoethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
The chromene-3-carboxylate scaffold is highly versatile, with substituents on the ester moiety influencing molecular conformation and intermolecular interactions. Key analogues include:
- Dihedral Angles : The dihedral angle between the chromene core and the aryl group varies significantly. For example, electron-withdrawing groups like chlorine (22.60° in 4-chlorophenyl) result in smaller angles compared to electron-donating groups like methoxy (48.04° in 4-methoxyphenyl) . This angle influences molecular packing and crystallinity, which are critical for solubility and bioavailability.
Hydrogen Bonding and Crystal Packing
Chromene-3-carboxylates often exhibit intermolecular hydrogen bonding and π–π stacking, which stabilize crystal structures:
- 4-Chlorophenyl derivative : Weak C–H···O hydrogen bonds form zig-zag chains .
- 4-Methoxyphenyl derivative : C–H···O interactions create sheets in the ac plane, interconnected via additional H-bonding .
- 2-(Benzofuran-2-yl)-2-oxoethyl benzoates : π–π interactions and hydrogen bonds dominate packing, with substituents altering interaction patterns .
The furan-2-ylmethylamino group in the target compound may introduce unique H-bonding or steric effects due to its planar furan ring and amide functionality, though crystallographic data are lacking.
Biological Activity
The compound [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic potentials, supported by relevant case studies and data.
- Molecular Formula : C17H15NO5
- Molecular Weight : 313.30 g/mol
- CAS Number : 841282-16-4
- IUPAC Name : [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-ylmethylamine with 2-oxoethyl 2H-chromene-3-carboxylate. The process is generally conducted in an organic solvent like ethanol or methanol, often utilizing a catalyst such as p-toluenesulfonic acid under reflux conditions to ensure complete reaction.
Antimicrobial Properties
Research indicates that compounds similar to [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of chromene have shown efficacy against various bacterial strains, suggesting a potential application in developing new antimicrobial agents .
Anticancer Activity
Chromene derivatives are also being explored for their anticancer properties. Studies reveal that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions with molecular targets involved in cancer progression are currently under investigation .
The proposed mechanisms of action for this compound include:
- Interaction with Enzymes : It may interact with enzymes involved in oxidative stress and inflammatory pathways.
- Modulation of Signaling Pathways : The compound is believed to influence pathways such as NF-κB, which plays a crucial role in inflammation and immune responses.
Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| [2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate | Moderate | Promising | Enzyme interaction, NF-kB modulation |
| Furan-based derivatives | High | Moderate | Reactive oxygen species (ROS) generation |
| Other chromene derivatives | Varies | High | Apoptosis induction |
Case Studies
-
Antimicrobial Evaluation :
A study evaluated the antimicrobial efficacy of several chromene derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Anticancer Screening :
In vitro studies demonstrated that related compounds could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated significant cytotoxicity at micromolar concentrations, warranting further investigation into their potential as chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
